molecular formula C8H12O5 B8253889 dimethyl (2S)-2-acetylbutanedioate

dimethyl (2S)-2-acetylbutanedioate

Cat. No.: B8253889
M. Wt: 188.18 g/mol
InChI Key: XREKLQOUFWBSFH-LURJTMIESA-N
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Description

No data on this compound is present in the provided evidence. Typically, such a compound would involve a succinate backbone (butanedioate) with a stereospecific acetyl group (2S configuration) and methyl ester functionalities. Its applications might include roles as a chiral intermediate in organic synthesis or pharmaceutical manufacturing. However, these details cannot be confirmed or elaborated upon using the given sources.

Properties

IUPAC Name

dimethyl (2S)-2-acetylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-5(9)6(8(11)13-3)4-7(10)12-2/h6H,4H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREKLQOUFWBSFH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H](CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2S)-2-acetylbutanedioate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-acetylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the direct acetylation of dimethyl butanedioate using acetic anhydride in the presence of a base such as pyridine. This reaction proceeds at room temperature and yields the desired product with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-2-acetylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Dimethyl (2S)-2-acetylbutanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2S)-2-acetylbutanedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The acetyl group can also be involved in acetylation reactions, modifying the activity of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes unrelated compounds, but general insights can be inferred:

Table 1: Comparison of Selected Compounds

Compound Name CAS Number Molecular Formula Key Properties/Regulatory Status Source
2-Phthalimido Methyl Acetate 5493-24-3 C11H9NO4 Non-hazardous; no regulatory restrictions
(2S)-2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic Acid 952577-51-4 C9H17NO4 Requires medical consultation upon exposure
Dimethyl Sulfide (DMS) 75-18-3 C2H6S Impacts climate via aerosol formation

Key Differences

  • Chemical Functionality: Dimethyl (2S)-2-Acetylbutanedioate (hypothetical): Likely contains ester and acetyl groups on a chiral center, enabling stereoselective reactions. 2-Phthalimido Methyl Acetate: Features a phthalimide ring, commonly used in protecting-group chemistry . (2S)-2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic Acid: Contains a carbamate (ethoxycarbonylamino) group, often seen in peptide synthesis .
  • Regulatory and Safety Profiles: The phthalimide derivative (CAS 5493-24-3) is classified as non-hazardous, whereas the carbamate-containing compound (CAS 952577-51-4) requires medical intervention upon exposure .
  • Applications :

    • DMS is studied for its role in atmospheric chemistry, while the other compounds may serve as intermediates in drug development or organic synthesis.

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